tobramycin -

tobramycin

Catalog Number: EVT-7907365
CAS Number:
Molecular Formula: C18H37N5O9
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An aminoglycoside, broad-spectrum antibiotic produced by Streptomyces tenebrarius. It is effective against gram-negative bacteria, especially the PSEUDOMONAS species. It is a 10% component of the antibiotic complex, NEBRAMYCIN, produced by the same species.
Source

Tobramycin was first isolated from the soil bacterium Streptomyces tenebrarius in the 1960s. The biosynthetic gene cluster responsible for its production has been characterized, revealing a complex pathway involving multiple enzymatic steps that lead to the formation of this antibiotic .

Classification

Tobramycin belongs to the class of aminoglycosides, which are characterized by their amino sugar components and their mechanism of action that involves inhibiting bacterial protein synthesis. It is classified under the chemical family of 2-deoxystreptamines and is structurally related to other aminoglycosides like gentamicin and neomycin.

Synthesis Analysis

Methods

The synthesis of tobramycin can be achieved through both natural extraction from Streptomyces tenebrarius and through synthetic methodologies. The natural fermentation process involves culturing the bacterium under specific conditions that promote antibiotic production.

Recent advancements have focused on genetic engineering techniques to enhance yields. For instance, researchers have developed strains of Streptomyces that have been modified to block the synthesis of competing antibiotics, thereby directing metabolic resources towards tobramycin production .

Technical Details

The biosynthetic pathway involves several key enzymes encoded by genes within the tobramycin biosynthetic gene cluster. These enzymes catalyze reactions that lead to the formation of 2-deoxystreptamine, which is then modified through glycosylation and other post-translational modifications to yield tobramycin .

Molecular Structure Analysis

Structure

Tobramycin has a complex molecular structure consisting of multiple sugar moieties attached to a central 2-deoxystreptamine core. The chemical formula for tobramycin is C₁₁H₁₅N₃O₄, and its molecular weight is approximately 467.5 g/mol.

Data

The structural analysis reveals that tobramycin contains two amino sugars (neamine and 6-deoxy-6-(methylamino)-D-glucose) linked via glycosidic bonds. The presence of hydroxyl groups contributes to its solubility in water, which is crucial for its pharmacological activity .

Chemical Reactions Analysis

Reactions

Tobramycin undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Glycosylation: Formation of glycosidic bonds between the amino sugars and the 2-deoxystreptamine core.
  • Hydrolysis: Tobramycin can be hydrolyzed into inactive metabolites under certain physiological conditions.
  • Derivatization: Analytical methods often involve derivatization steps to enhance detection sensitivity in chromatographic techniques .

Technical Details

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed for quantifying tobramycin levels in biological samples. Derivatization techniques improve detection limits due to the lack of chromophores in the native structure .

Mechanism of Action

Tobramycin exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit in bacteria, leading to misreading of mRNA and subsequent inhibition of protein synthesis. This action disrupts bacterial growth and replication, making it effective against a broad spectrum of pathogens.

The minimum inhibitory concentration (MIC) values for tobramycin vary depending on the bacterial strain but generally range from 1 to 8 µg/mL for susceptible organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tobramycin is typically a white or off-white powder.
  • Solubility: Highly soluble in water, with solubility increasing at higher temperatures.
  • Melting Point: The melting point ranges around 200 °C.

Chemical Properties

  • pH: The pH of aqueous solutions typically ranges from 4.5 to 7.
  • Stability: Tobramycin is stable under acidic conditions but can degrade in alkaline environments.

These properties are essential for formulating effective pharmaceutical preparations, particularly for intravenous or inhalational routes .

Applications

Tobramycin is widely used in clinical settings for treating serious infections caused by Gram-negative bacteria, especially in patients with cystic fibrosis where Pseudomonas aeruginosa infections are prevalent. It is also utilized in ophthalmic formulations for treating bacterial conjunctivitis.

Additionally, ongoing research explores its use in combination therapies and novel delivery systems such as nanoparticles, enhancing its efficacy against biofilm-associated infections .

Molecular Mechanisms of Antibacterial Activity

Ribosomal Binding and Protein Synthesis Inhibition Dynamics

Tobramycin belongs to the 4,6-disubstituted 2-deoxystreptamine aminoglycoside subclass, characterized by a central 2-deoxystreptamine ring linked to two amino-containing hexoses. This structure confers high affinity for the bacterial 30S ribosomal subunit. Tobramycin specifically binds to the decoding center (A-site) of 16S rRNA within the 30S subunit, primarily interacting with nucleotides G1405, A1492, and A1493 through electrostatic interactions and hydrogen bonding [1] [5]. This binding induces conformational changes that:

  • Disrupt initiation complex formation: Prevents proper assembly of the 30S initiation complex (mRNA-30S-fMet-tRNA), blocking translation initiation [2] [5].
  • Induce translational misreading: Stabilizes near-cognate tRNA-mRNA pairings, causing misincorporation of amino acids (error rate increases from 1/10,000 to ~1/1,000) [5] [10].
  • Inhibit ribosomal translocation: Traps ribosomes in pre-translocation complexes, preventing elongation factor G (EF-G)-dependent mRNA-tRNA movement [10].

Table 1: Molecular Consequences of Tobramycin-Ribosome Binding

Binding SiteBiological ConsequenceDownstream Effect
16S rRNA A-site (G1405/A1492/A1493)Locking of A1492/A1493 in "ON" stateMisreading of mRNA codon
Helix 44 (H44)Disruption of ribosomal subunit interfaceFaulty 70S assembly
mRNA decoding centerBlockage of tRNA accommodationPremature termination

Bacterial resistance to tobramycin frequently arises through enzymatic modification (acetylation, phosphorylation, or adenylation) at the 6'' position or other vulnerable groups. However, recent research demonstrates that 6''-modified tobramycin derivatives (e.g., 6''-aminoalkylamino and 6''-guanidinoalkylamino analogs) circumvent common resistance mechanisms in Pseudomonas aeruginosa clinical isolates, reducing resistance indices from >256 (parental tobramycin) to 4–16. These derivatives maintain ribosomal binding while evading modifying enzymes, thereby inducing identical translation errors but with reduced eukaryotic cytotoxicity [1]. Mutations in elongation factor G (EF-G), encoded by fusA, represent another resistance mechanism observed in Escherichia coli and P. aeruginosa. The 6''-modified derivatives show promising activity against such strains by potentially exploiting residual GTPase activity of mutant EF-G during ribosome recycling [1] [7].

Synergistic Interactions with Beta-Lactam Antibiotics

The cationic nature of tobramycin facilitates synergistic interactions with β-lactam antibiotics through complementary mechanisms:

  • Membrane permeability enhancement: β-lactams (e.g., piperacillin, ticarcillin) disrupt peptidoglycan synthesis, creating pores in the outer membrane of Gram-negative bacteria. This damage promotes tobramycin influx by reducing the permeability barrier [3] [6].
  • Subcellular localization complementarity: While β-lactams localize primarily to the periplasm, tobramycin reaches cytosolic targets. Simultaneous exposure prevents bacterial adaptation to either antibiotic class [6].
  • Resistance suppression: β-lactam/β-lactamase inhibitor combinations (e.g., piperacillin-tazobactam) protect aminoglycosides from enzymatic degradation by reducing β-lactamase expression in Enterobacter cloacae and Citrobacter freundii [6].

Table 2: Clinically Relevant Tobramycin Synergistic Combinations

Beta-Lactam PartnerTarget PathogensSynergy Rate (%)Resistance Overcome
Piperacillin-tazobactamP. aeruginosa, A. baumannii78–92%Efflux-mediated resistance
Ticarcillin-clavulanateS. marcescens, E. cloacae68–85%AMP-C β-lactamases
CeftazidimeMDR P. aeruginosa42–60%Porin-deficient strains
CeftriaxoneC. freundii35–48%ESBL producers

Notably, synergy depends on the specific β-lactam partner. Against 75 clinical Gram-negative isolates (including P. aeruginosa, A. baumannii, and Enterobacter spp.), piperacillin-tazobactam/tobramycin combinations demonstrated synergy in 78–92% of isolates, significantly higher than cephalosporin-based combinations (35–60%). This enhanced activity stems from tazobactam’s inhibition of chromosomal and plasmid-mediated β-lactamases, preserving both antibiotic activities [3] [6] [9]. Unusual antibiogram strains (amikacin-resistant/gentamicin-resistant/tobramycin-susceptible, ArGrTs) exhibit moderate resistance to all aminoglycosides but remain vulnerable to tobramycin/β-lactam synergy, particularly with ureidopenicillins [3].

Subcellular Localization and Bacterial Membrane Permeabilization

Tobramycin traverses the Gram-negative envelope through a multi-stage process:

  • Outer membrane penetration: Dependent on self-promoted uptake – displacement of Mg²⁺/Ca²⁺ bridges stabilizing lipopolysaccharide (LPS). This creates transient hydrophilic pores (~100–150 pores/cell/minute) enabling drug influx [4] [10].
  • Periplasmic transit: Positively charged tobramycin (net charge +5 at pH 7.0) interacts with anionic phospholipids but avoids significant trapping due to rapid inner membrane translocation [10].
  • Inner membrane transport: Energy-dependent phases regulate uptake:
  • EDPI (Energy-Dependent Phase I): Voltage-driven entry (Δψ = -130 mV) via unknown transporters
  • EDPII (Energy-Dependent Phase II): Accelerated uptake triggered by mistranslated membrane proteins that further disrupt membrane integrity [7] [10]

Table 3: Energy-Dependent Phases of Tobramycin Uptake

PhaseEnergy SourceRate (ng/min/10⁹ cells)InhibitorsBiological Significance
EDPIMembrane potential (Δψ)0.5–2.0CCCP, DNPInitial accumulation
EDPIIProton motive force15–30Azide, CyanideLethal intracellular concentrations

The AmgRS (aminoglycoside resistance) two-component system in P. aeruginosa regulates adaptive responses to membrane stress induced by mistranslated proteins. Inactivation of amgR or amgS increases tobramycin sensitivity 8–16 fold by disrupting:

  • Expression of membrane protease complexes (HflK/HflC)
  • Repair of damaged membrane proteins
  • Maintenance of membrane potential during stress [7]

Biofilm penetration represents a critical challenge. Tobramycin encapsulation in alginate/chitosan nanoparticles (350 nm diameter, +35 mV zeta potential) enhances penetration through P. aeruginosa biofilms by 3.5-fold compared to free drug. This is achieved through:1) Mucolytic functionalization (e.g., dornase alfa degrades extracellular DNA)2) Sustained drug release (80% release over 24h vs. 100% in 2h for free tobramycin)3) Reduced binding to anionic biofilm components [8]

In vivo validation using Galleria mellonella infection models confirms that nanoparticle-encapsulated tobramycin increases survival from 25% (free drug) to 85% at equivalent doses, demonstrating enhanced biodistribution to infection sites [8].

Properties

Product Name

tobramycin

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H37N5O9

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2

InChI Key

NLVFBUXFDBBNBW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

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